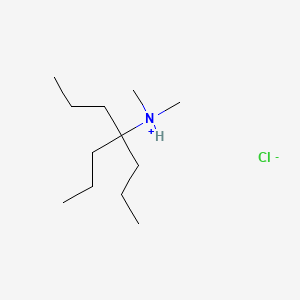
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride is a tertiary amine compound. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups: two methyl groups and one propyl group. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride typically involves the alkylation of a primary amine. One common method is the reaction of 4-heptanamine with dimethyl sulfate or methyl iodide under basic conditions to introduce the dimethyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N,N-Dimethyl-4-propyl-4-heptanamine N-oxide.
Reduction: N-Methyl-4-propyl-4-heptanamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound can also interact with biological receptors, influencing cellular processes through binding and modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-heptanamine: Similar structure but lacks the propyl group.
N,N-Dimethyl-2-propanamine: Similar structure but with a different alkyl group.
N,N-Dimethyl-1-propanamine: Another tertiary amine with a different alkyl group.
Uniqueness
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride is unique due to its specific alkyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
64467-46-5 |
|---|---|
Molecular Formula |
C12H28ClN |
Molecular Weight |
221.81 g/mol |
IUPAC Name |
dimethyl(4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C12H27N.ClH/c1-6-9-12(10-7-2,11-8-3)13(4)5;/h6-11H2,1-5H3;1H |
InChI Key |
QWGPHAGJLCWMGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
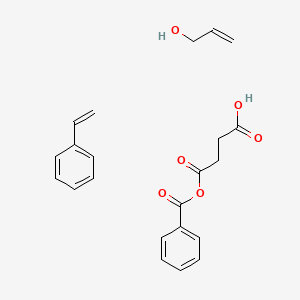
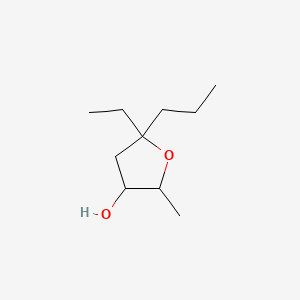
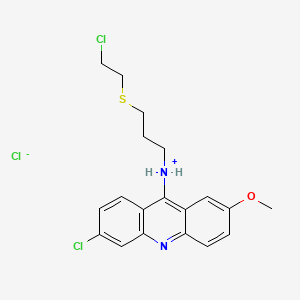
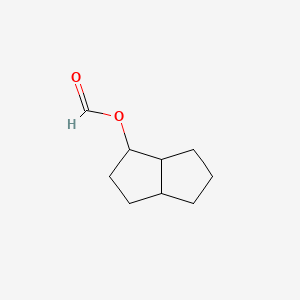
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)
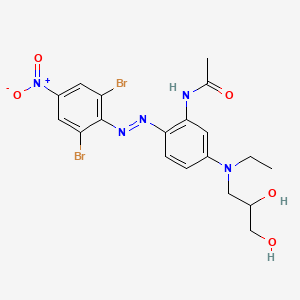
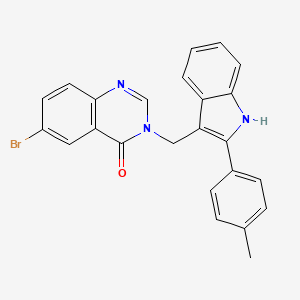
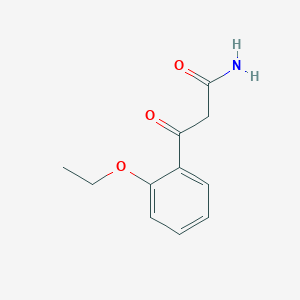

![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)


